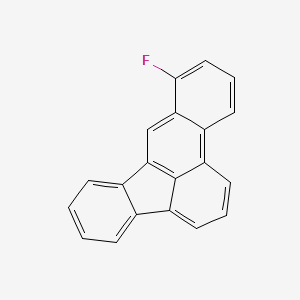
Benzo(b)flroranthene, 9-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)fluoranthene, 9-fluoro- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of organic compounds known for their multiple aromatic rings These compounds are often found as pollutants resulting from the incomplete combustion of organic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo(b)fluoranthene, 9-fluoro- can be synthesized through several methods. One common approach involves the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, which also produces small amounts of 9-phenylphenanthrene .
Industrial Production Methods
Industrial production of Benzo(b)fluoranthene, 9-fluoro- typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)fluoranthene, 9-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in dichloromethane for bromination; nitrogen dioxide in dichloromethane for nitration.
Major Products
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: 1-bromobenzo(b)fluoranthene and 1-nitrobenzo(b)fluoranthene.
Applications De Recherche Scientifique
Benzo(b)fluoranthene, 9-fluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its mutagenic and clastogenic effects in various biological systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of Benzo(b)fluoranthene, 9-fluoro- involves its interaction with cellular DNA, leading to mutations and chromosomal damage. This compound induces dose-dependent increases in mutation frequencies in bone marrow and liver tissues . The primary mutations include C:G>A:T, C:G>T:A, and C:G>G:C, indicating that its metabolites mainly target guanines and cytosines . These mutagenic effects are similar to those of benzo(a)pyrene, another well-studied PAH .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo(a)fluoranthene
- Benzo(j)fluoranthene
- Benzo(k)fluoranthene
- Rubicene
- Indenocorannulene
Uniqueness
Benzo(b)fluoranthene, 9-fluoro- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. For example, the presence of a fluorine atom can significantly alter its electronic properties, making it useful in applications such as OLEDs . Additionally, its mutagenic profile and interaction with DNA distinguish it from other similar PAHs .
Propriétés
Numéro CAS |
89883-23-8 |
|---|---|
Formule moléculaire |
C20H11F |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
6-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-19-10-4-7-14-16-9-3-8-15-12-5-1-2-6-13(12)18(20(15)16)11-17(14)19/h1-11H |
Clé InChI |
DOZKKSUUOVKEFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C5C=CC=C(C5=CC2=C43)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
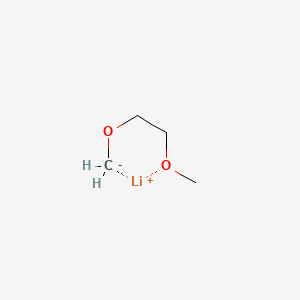
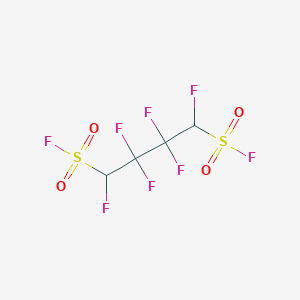
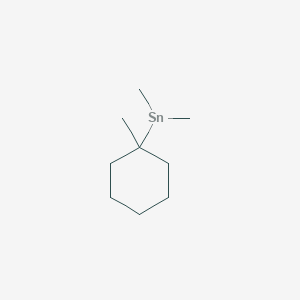
![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
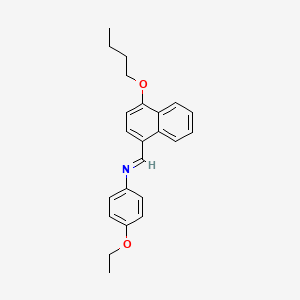
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
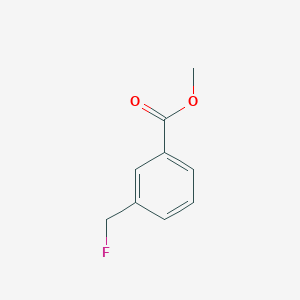
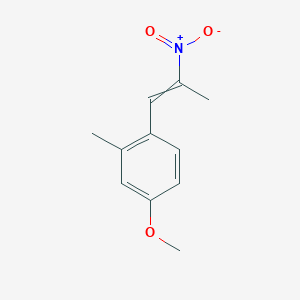
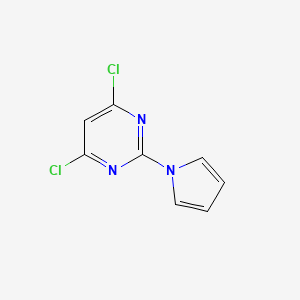
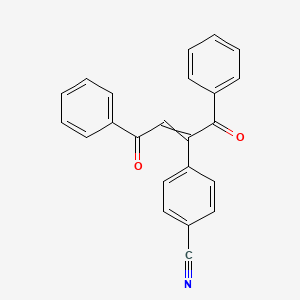
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
